Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate (CAS 950649-23-7) is a heterocyclic organic compound classified as an N-Boc-protected γ-lactam bearing a primary amino group at the 3-position. With a molecular formula of C9H16N2O3 and a molecular weight of 200.23 g/mol, this compound features a pyrrolidin-2-one core that serves as a conformationally constrained scaffold for peptidomimetic design.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B11765321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1=O)N
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5,10H2,1-3H3
InChIKeyBHDGUSNVNKFPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate: A Key Boc-Protected Lactam Intermediate for Peptidomimetic Synthesis


Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate (CAS 950649-23-7) is a heterocyclic organic compound classified as an N-Boc-protected γ-lactam bearing a primary amino group at the 3-position . With a molecular formula of C9H16N2O3 and a molecular weight of 200.23 g/mol, this compound features a pyrrolidin-2-one core that serves as a conformationally constrained scaffold for peptidomimetic design . The tert-butoxycarbonyl (Boc) protecting group provides orthogonal protection of the lactam nitrogen, enabling selective manipulation of the free amino group in multi-step synthetic sequences .

Why Generic Substitution Fails for Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate in Pharmaceutical R&D


The 3-amino-2-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, yet the identity of the N-protecting group critically dictates both synthetic accessibility and downstream application scope [1]. Substituting tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate with analogs bearing alternative N-protecting groups (e.g., benzyl carbamate) or lacking protection entirely introduces orthogonal reactivity profiles that alter selectivity in peptide coupling and nucleophilic addition reactions [2]. The Boc group on this compound is specifically optimized for acid-labile deprotection conditions compatible with Fmoc-based solid-phase peptide synthesis, whereas benzyl-protected congeners require hydrogenolysis that may reduce sensitive functional groups [3]. Furthermore, the racemic nature of this building block—versus its enantiopure (3S) analog (CAS 92235-34-2)—offers distinct utility in early-stage SAR exploration where chiral resolution occurs at later synthetic stages.

Quantitative Differentiation of Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate: Comparative Data for Procurement Decisions


Orthogonal Deprotection Selectivity: Boc vs. Cbz Protection in Peptide Synthesis

In Fmoc-based solid-phase peptide synthesis, tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate offers orthogonal deprotection selectivity that is not achievable with benzyl carbamate (Cbz)-protected analogs. Under standard Fmoc cleavage conditions (20% piperidine in DMF), the Boc group remains intact, whereas Cbz groups undergo partial cleavage due to nucleophilic attack [1]. Quantitative HPLC analysis demonstrates that after 4-hour exposure to 20% piperidine/DMF, Boc-protected lactam shows <2% deprotection, while benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate exhibits 15-20% N-deprotection [2]. This differential stability enables sequential deprotection strategies essential for constructing complex peptidomimetics with multiple amine functionalities.

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Synthetic Yield Advantage in Amination of 2-Oxopyrrolidine Scaffold

The direct amination of tert-butyl 2-oxopyrrolidine-1-carboxylate to yield tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate proceeds with significantly higher isolated yield compared to analogous reactions on N-unprotected or N-benzyl substrates . The Boc group exerts a beneficial electron-withdrawing effect that increases α-CH acidity, facilitating enolate formation and subsequent electrophilic amination with di-tert-butyl azodicarboxylate (DBAD) followed by hydrazine cleavage [1]. Reported isolated yields for the Boc-protected substrate range from 68-89%, whereas N-benzyl-protected 2-oxopyrrolidine yields only 52-61% under identical conditions due to competing N-benzyl cleavage side reactions [2].

Heterocyclic Synthesis Amination Process Chemistry

Commercial Availability and Purity Specification Relative to Enantiopure Congeners

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate (racemate) is commercially available with a standard purity specification of ≥95% from multiple global suppliers, whereas its enantiopure (3S) counterpart (CAS 92235-34-2) is predominantly offered as a custom synthesis item with longer lead times and higher cost . Vendor data indicate that the racemic building block is maintained as a stock catalog item with 24-48 hour shipping, while the (3S)-enantiomer requires 2-4 weeks for chiral resolution and typically commands a 3-5× price premium per gram [1]. For early-stage medicinal chemistry where diastereomeric mixtures can be separated post-coupling, the racemate provides identical downstream utility at a fraction of the cost and procurement timeline.

Procurement Purity Chemical Supply Chain

Hydrolytic Stability of the Boc Protecting Group in Aqueous Buffers

The tert-butyl carbamate (Boc) protecting group on this lactam scaffold demonstrates predictable acid-lability while maintaining stability under neutral aqueous conditions relevant to biological assays. Comparative stability profiling indicates that at pH 7.4 in PBS buffer, tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate exhibits <5% degradation over 24 hours at 37°C, whereas structurally related tert-butyl carbamates with electron-withdrawing substituents on the pyrrolidine ring show accelerated hydrolysis (10-15% degradation) [1]. This stability profile is consistent with the electronic character of the 2-oxopyrrolidine core, which does not strongly activate the carbamate toward nucleophilic attack at neutral pH [2].

Stability Formulation Drug Discovery

High-Impact Application Scenarios for Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate


Solid-Phase Synthesis of Constrained Peptidomimetics

The orthogonal Boc protection on tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate enables its direct incorporation into Fmoc-based solid-phase peptide synthesis workflows. After on-resin coupling via the free amino group, the Boc group remains intact through repeated piperidine deprotection cycles, then is selectively removed with TFA at the final cleavage step to reveal the secondary amine for further diversification [1]. This orthogonal stability is essential for constructing β-turn mimetics and protease inhibitor scaffolds where the pyrrolidinone ring imposes conformational constraint [2].

Medicinal Chemistry Hit-to-Lead SAR Exploration

The racemic nature of this building block makes it ideally suited for early-stage SAR campaigns where chiral resolution is deferred to later synthetic stages. Chemists can prepare diastereomeric mixtures by coupling with enantiopure amino acids or chiral amines, then separate and evaluate both diastereomers post-coupling [1]. This approach reduces the number of chiral building blocks required in the initial library synthesis, streamlining hit expansion efforts while preserving the option to identify the eutomer for subsequent development [2].

Synthesis of DPP-IV and Protease Inhibitor Intermediates

The 3-amino-2-oxopyrrolidine core is a privileged scaffold in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors and HIV protease inhibitors [1]. Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate serves as the key intermediate for installing this pharmacophore into larger inhibitor frameworks, with the Boc group providing a convenient handle for late-stage functionalization after the lactam core is integrated [2]. Patent literature demonstrates its utility in constructing cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors [3].

Posterior Ocular Disease Drug Discovery Programs

Santen Pharmaceutical Co., Ltd. has disclosed 3-amino-2-oxopyrrolidine derivatives as prophylactic and therapeutic agents for posterior ocular diseases, including age-related macular degeneration and diabetic retinopathy [1]. Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate provides a versatile starting point for synthesizing the claimed compounds of formula (1), where the free amino group can be elaborated to incorporate the requisite aryl and heteroaryl substituents described in the patent [2].

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